molecular formula C14H11N3O4S B2632269 N'-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2379989-29-2

N'-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2632269
CAS No.: 2379989-29-2
M. Wt: 317.32
InChI Key: VFUOSJBSFHIRQI-UHFFFAOYSA-N
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Description

N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step reactions that incorporate the formation of furan, thiophene, and oxazole rings. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, the thiophene ring is known to interact with voltage-gated sodium channels, potentially leading to analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-13(14(19)16-12-2-4-21-17-12)15-6-11-5-10(8-22-11)9-1-3-20-7-9/h1-5,7-8H,6H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUOSJBSFHIRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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